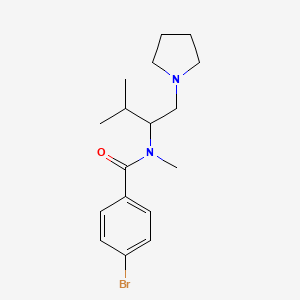
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position of the benzamide ring, a methyl group attached to the nitrogen atom, and a pyrrolidine ring attached to the butan-2-yl side chain
Preparation Methods
The synthesis of (S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide typically involves multiple steps, including the formation of the benzamide core, bromination, and the introduction of the pyrrolidine ring. Here is a general synthetic route:
Formation of Benzamide Core: The starting material, 4-bromoaniline, is reacted with an appropriate acylating agent, such as acetic anhydride, to form 4-bromoacetanilide.
Bromination: The 4-bromoacetanilide is then brominated using a brominating agent like bromine or N-bromosuccinimide to introduce the bromine atom at the 4-position.
Introduction of Pyrrolidine Ring: The brominated intermediate is then reacted with (S)-3-methyl-1-(pyrrolidin-1-yl)butan-2-amine under suitable conditions to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide can be compared with other similar compounds, such as:
4-Bromo-N-methylbenzamide: Lacks the pyrrolidine ring and butan-2-yl side chain, resulting in different chemical and biological properties.
N-Methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide: Lacks the bromine atom, which may affect its reactivity and interactions.
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)acetamide: Has an acetamide group instead of a benzamide group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H25BrN2O |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
4-bromo-N-methyl-N-(3-methyl-1-pyrrolidin-1-ylbutan-2-yl)benzamide |
InChI |
InChI=1S/C17H25BrN2O/c1-13(2)16(12-20-10-4-5-11-20)19(3)17(21)14-6-8-15(18)9-7-14/h6-9,13,16H,4-5,10-12H2,1-3H3 |
InChI Key |
XOGJFWOAQFXMFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN1CCCC1)N(C)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-pyren-1-ylbutanethioate](/img/structure/B12066953.png)
![2-(3-Isopropyl-4-trifluoromethylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12066956.png)
![Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI)](/img/structure/B12066957.png)





![Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]-](/img/structure/B12066992.png)

![4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12067008.png)


